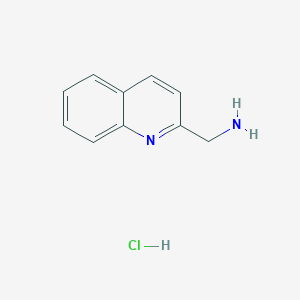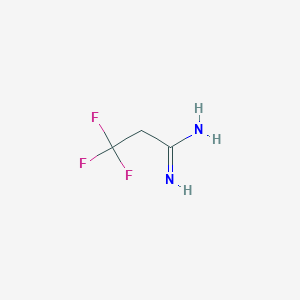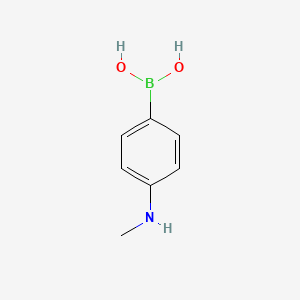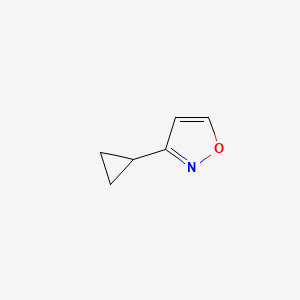
1,3-Benzothiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazole-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-2,4-diamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its anti-diabetic effects are linked to its ability to modulate insulin signaling pathways .
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacks the diamine functionality.
2-Aminobenzothiazole: Shares the benzothiazole ring but has an amino group at the 2-position.
Benzimidazole: Contains a similar bicyclic structure but with nitrogen atoms instead of sulfur.
Uniqueness: 1,3-Benzothiazole-2,4-diamine is unique due to the presence of both amino groups and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1,3-benzothiazole-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMJWGBGBDNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)




